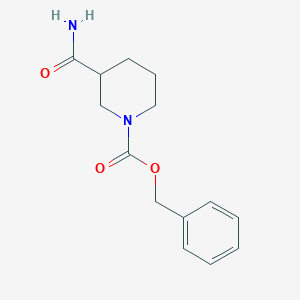

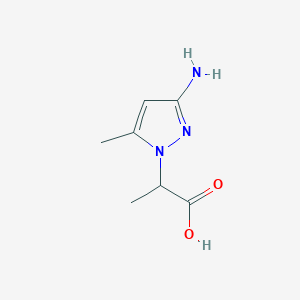

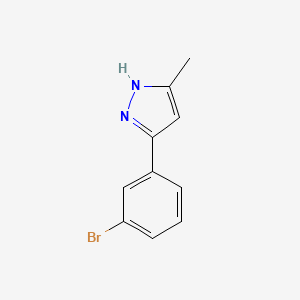

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (AMPPA) is an organic compound belonging to the class of pyrazolopyridines. It is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and chemical biology.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have demonstrated significant potential in treating tropical diseases like leishmaniasis and malaria. A study has shown that certain hydrazine-coupled pyrazole derivatives exhibit potent antileishmanial activity against Leishmania aethiopica and antimalarial effects against Plasmodium berghei in mice . These findings suggest that pyrazole-based compounds could be developed into effective pharmacophores for new antileishmanial and antimalarial agents.

Molecular Docking Studies

The same study also conducted molecular docking simulations to justify the potent antipromastigote activity of a pyrazole derivative, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This indicates that pyrazole derivatives could be tailored for targeted drug design, enhancing their efficacy and specificity.

Pharmacological Effects

Pyrazole compounds are known for their diverse pharmacological effects. They have been used to synthesize derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents . This versatility makes them valuable in the development of a broad spectrum of therapeutic agents.

Agrochemical Applications

Pyrazole derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They serve as important raw materials and intermediates in the synthesis of compounds used in agriculture, such as pesticides and herbicides . Their structural diversity allows for the creation of specialized molecules that can target specific pests or plant diseases.

Organic Synthesis and Dyestuff

In the realm of organic chemistry, “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” can be utilized as an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing larger, more complex structures. Additionally, its derivatives can be used in the production of dyestuffs, contributing to the textile and coloring industries .

properties

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENKNPGXPNQRAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

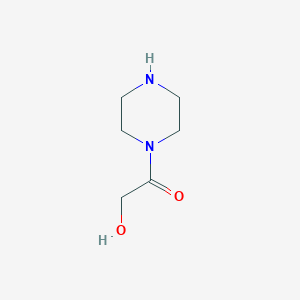

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

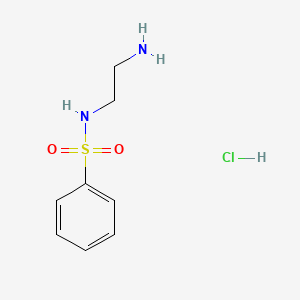

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)